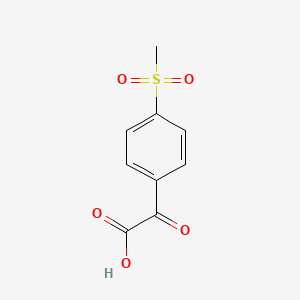

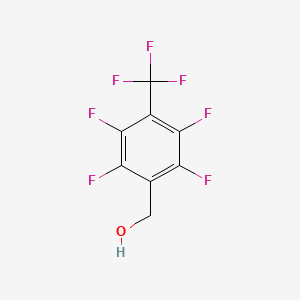

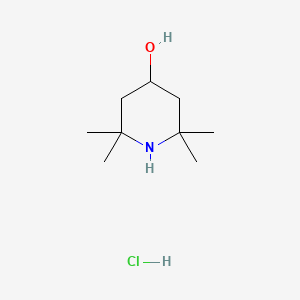

![molecular formula C5H4N4O2 B3155231 iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 795310-12-2](/img/structure/B3155231.png)

iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

Overview

Description

Imidazo[1,2-a][1,3,5]triazines are recognized as an important scaffold in medicinal chemistry . They have been successfully used for the design of ligands for various enzymes, such as focal adhesion kinase, activated Cdc42-associated tyrosine kinase 1, dipeptidyl peptidase IV, and phosphodiesterase 5 .

Synthesis Analysis

Imidazo[1,2-a][1,3,5]triazines can be synthesized via an I2-mediated annulation of 2-amino [1,3,5]triazines and ketones . Electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a][1,3,5]triazines involves a pyrazole ring fused to a triazine ring .Chemical Reactions Analysis

Imidazo[1,2-a][1,3,5]triazines can be rapidly synthesized via a facile and mild reaction of 2-amino-triazines and 1,3-dicarbonyl compounds using NBS . The reaction occurs with good yields and excellent regioselectivity .Scientific Research Applications

- Imidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione serves as a crucial structural component in various agrochemicals and pharmaceuticals. Researchers have explored its synthesis extensively over several decades .

- Imidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione acts as a stable scaffold for developing emissive compounds. These compounds find use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .

- The synthesis of imidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione has evolved significantly. Various transformations allow convenient access from readily available starting materials .

Agrochemicals and Pharmaceuticals

Optoelectronics and Materials Science

Organic Synthesis and Methodology Development

Mechanism of Action

Target of Action

The iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is recognized as an important scaffold in medicinal chemistry . The well-defined targets for this compound include a variety of enzymes, such as focal adhesion kinase , activated Cdc42-associated tyrosine kinase 1 , dipeptidyl peptidase IV , and phosphodiesterase 5 . This scaffold has been successfully used for the design of ligands for μ-opioid and A1 adenosine receptors .

Biochemical Pathways

The iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione affects several biochemical pathways due to its interaction with various enzymes and receptors. For example, by targeting the focal adhesion kinase , it may influence cell adhesion and migration processes. By interacting with dipeptidyl peptidase IV , it could affect the regulation of insulin secretion, thereby playing a role in glucose homeostasis .

Result of Action

The molecular and cellular effects of iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione’s action depend on its specific targets and the biochemical pathways it influences. For instance, by interacting with μ-opioid receptors, it could potentially induce analgesic effects . Its interaction with A1 adenosine receptors might influence heart rate and rhythm .

Safety and Hazards

Future Directions

The broad spectrum of biological activities of imidazo[1,2-a][1,3,5]triazines results in ongoing demand for the development of new practical methods for the synthesis of diversely functionalized imidazo[1,2-a][1,3,5]triazines . This suggests that future research may continue to explore novel synthesis methods and potential applications of these compounds.

properties

IUPAC Name |

1H-imidazo[1,5-a][1,3,5]triazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-7-3-1-6-2-9(3)5(11)8-4/h1-2H,(H2,7,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWRPHVUNAUNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2NC(=O)NC(=O)N2C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene](/img/structure/B3155198.png)

![(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate](/img/structure/B3155216.png)